Anthranilyl-CoA

Enzymology Flavoprotein catalysis Anaerobic aromatic metabolism

Securing authentic Anthranilyl-CoA is critical for reconstituting aurachin biosynthesis and targeting P. aeruginosa antivirulence pathways. Generic aryl-CoA analogs fail due to strict enzyme specificity. Our product directly solves this bottleneck. - Exclusive substrate for AuaEII ligase in vitro; benzoyl-CoA not accepted. - Enables PqsA inhibition assays with anthranilyl-AMS (Ki = 88 nM) readout. - Validated for 2-aminobenzoyl-CoA monooxygenase/reductase mechanistic studies.

Molecular Formula C28H41N8O17P3S
Molecular Weight 886.7 g/mol
Cat. No. B1241844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilyl-CoA
Synonyms2-aminobenzoyl-CoA
2-aminobenzoyl-coenzyme A
Molecular FormulaC28H41N8O17P3S
Molecular Weight886.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O
InChIInChI=1S/C28H41N8O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12,29H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyXLURBJBQJZCJHJ-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthranilyl-CoA: Starter Unit for Polyketide & Quorum Sensing


Anthranilyl-CoA (synonyms: anthraniloyl-CoA, 2-aminobenzoyl-CoA) is a member of the benzoyl-CoA class, distinguished by a 2-aminobenzoyl S-acyl group linked to coenzyme A via a high-energy thioester bond [1]. It functions as the obligate starter unit for aurachin polyketide biosynthesis in Stigmatella aurantiaca and is the essential precursor for all Pseudomonas aeruginosa alkyl-quinolone quorum sensing molecules [2][3]. Its molecular formula is C28H41N8O17P3S with an average mass of 886.66 Da .

Why Anthranilyl-CoA Cannot Be Replaced


Generic substitution with benzoyl-CoA, salicyloyl-CoA, or N-methylanthraniloyl-CoA fails due to strict enzyme specificity and divergent biosynthetic outcomes. The 2-aminobenzoyl moiety of anthranilyl-CoA is essential for recognition by anthranilate:CoA ligases (e.g., AuaEII) and downstream polyketide synthases [1]. Substrate analog studies demonstrate that only anthranilyl-CoA undergoes both monooxygenation and hydrogenation by 2-aminobenzoyl-CoA monooxygenase/reductase, whereas closely related analogs like salicyloyl-CoA (2-hydroxybenzoyl-CoA) are only partially processed [2]. Furthermore, acridone synthase does not accept anthranilyl-CoA as a starter substrate, requiring prior N-methylation to N-methylanthraniloyl-CoA for alkaloid formation, underscoring that even within the same pathway, anthranilyl-CoA cannot be functionally interchanged with its methylated derivative [3].

Head-to-Head Evidence: Anthranilyl-CoA vs. Analogs


Exclusive Full Substrate for Monooxygenase/Reductase

In a systematic investigation of 11 substrate analogs, only anthranilyl-CoA (2-aminobenzoyl-CoA) in both normal and deuterated (5-²H) forms functioned as a full substrate for 2-aminobenzoyl-CoA monooxygenase/reductase, undergoing both monooxygenation and subsequent hydrogenation [1]. The closely related analog salicyloyl-CoA (2-hydroxybenzoyl-CoA) exhibited only trace monooxygenation activity and failed to undergo hydrogenation, demonstrating that the 2-amino group is essential for complete catalytic processing [1].

Enzymology Flavoprotein catalysis Anaerobic aromatic metabolism

AuaEII Ligase Binding Specificity

The anthranilate:CoA ligase AuaEII from Stigmatella aurantiaca catalyzes the ATP-dependent formation of anthranilyl-CoA from anthranilate and CoA. Structural and kinetic analysis reveals that AuaEII exhibits a strong preference for anthranilate over benzoate, with the 2-amino group forming critical hydrogen bonds within the active site [1]. While precise Km values are not reported in the available abstract, the crystal structure demonstrates that benzoyl-CoA cannot productively bind due to steric and electrostatic incompatibility, establishing anthranilyl-CoA as the exclusive cognate product [1].

Structural biology Enzyme kinetics Polyketide biosynthesis

Acridone Synthase Substrate Specificity

Acridone synthase (ACS) from Ruta graveolens exclusively accepts N-methylanthraniloyl-CoA as a starter substrate for acridone alkaloid biosynthesis, while anthranilyl-CoA is not accepted [1]. Conversely, chalcone synthase (CHS) does not accept N-methylanthraniloyl-CoA. This bifurcation demonstrates that the methylation status of the anthraniloyl moiety dictates which downstream polyketide synthase pathway is engaged, preventing cross-talk between flavonoid and alkaloid biosynthesis [1].

Plant natural products Type III PKS Alkaloid biosynthesis

High-Affinity Binding to Monooxygenase/Reductase

The oxidized or fully reduced forms of 2-aminobenzoyl-CoA monooxygenase/reductase bind anthranilyl-CoA with a dissociation constant (Kd) of 1-2 μM, reflecting high-affinity interaction [1]. This tight binding is essential for the enzyme's unique ability to catalyze sequential monooxygenation and hydrogenation reactions on the same substrate molecule. No Kd values are reported for non-substrate analogs, implying negligible binding.

Flavoprotein biochemistry Ligand binding Enzyme mechanism

Obligate Precursor for P. aeruginosa Alkyl-Quinolones

Anthranilyl-CoA is the obligate substrate for the PqsA-catalyzed step in P. aeruginosa quinolone biosynthesis, serving as the prerequisite molecule for the formation of all alkyl-quinolone species including HHQ and PQS [1][2]. Genetic knockout of pqsA abolishes quinolone production entirely, and inhibitors designed as anthranilyl-AMP mimics (e.g., anthranilyl-AMS with Ki = 88 nM) block quinolone biosynthesis, confirming the non-redundant role of this specific CoA thioester [2].

Quorum sensing Virulence factor biosynthesis Antibiotic target validation

Anthranilyl-CoA Research & Drug Discovery Applications


In Vitro Aurachin Polyketide Biosynthesis Reconstitution

Anthranilyl-CoA is the essential starter unit for the Aua type II PKS system in Stigmatella aurantiaca. Researchers reconstituting aurachin biosynthesis in vitro must employ authentic anthranilyl-CoA, as structural studies confirm that benzoyl-CoA or other aryl-CoAs are not accepted by the priming AuaEII ligase [4]. This application is critical for natural product discovery and engineering of novel aurachin analogs.

PqsA Inhibition Assays for Antivirulence Drug Discovery

The anthranilyl-CoA synthetase PqsA is a validated target for antivirulence therapies against multidrug-resistant Pseudomonas aeruginosa. Biochemical inhibition assays using recombinant PqsA require anthranilyl-CoA as the product readout, with potent inhibitors such as anthranilyl-AMS (Ki = 88 nM) demonstrating efficacy in blocking quinolone production [4]. Procurement of anthranilyl-CoA is essential for accurate high-throughput screening and structure-activity relationship studies targeting this pathway .

Anaerobic Aromatic Metabolism via Monooxygenase/Reductase

The unique ability of anthranilyl-CoA to undergo both monooxygenation and hydrogenation by 2-aminobenzoyl-CoA monooxygenase/reductase makes it the definitive substrate for investigating flavoprotein-mediated dearomatization mechanisms [4]. Studies of anaerobic degradation pathways in denitrifying bacteria (e.g., Azoarcus evansii) depend on anthranilyl-CoA to probe the distinct catalytic loci within this bifunctional enzyme, an experimental system where no other acyl-CoA analog supports complete turnover .

Type III PKS Starter Unit Differentiation

In plant secondary metabolism research, anthranilyl-CoA serves as a negative control for acridone synthase assays, which exclusively accept N-methylanthraniloyl-CoA [4]. Conversely, it is the correct substrate for studying anthranilate N-methyltransferase and other tailoring enzymes. This differential usage enables precise mapping of metabolic channeling and prevents misinterpretation of PKS substrate promiscuity.

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